Teriflunomide vs. Leflunomide: A 100-Fold Increase in DHODH Inhibitory Potency
Teriflunomide is a 100 times more potent inhibitor of the target enzyme dihydroorotate dehydrogenase (DHODH) than its parent prodrug, leflunomide [1].
| Evidence Dimension | DHODH Inhibitory Potency |
|---|---|
| Target Compound Data | 100-fold more potent |
| Comparator Or Baseline | Leflunomide (baseline potency) |
| Quantified Difference | 100x more potent |
| Conditions | In vitro DHODH enzyme assay |
Why This Matters
This data quantifies a fundamental difference in on-target activity, guiding dose selection in experimental models and explaining why teriflunomide, not leflunomide, was developed for MS.
- [1] Poulton, E. J., et al. (2013). Leflunomide/Teriflunomide Differential Effects - Mitochondria and Hepatotoxicity. The 27th Annual Meeting of the CMSC and the 5th Cooperative Meeting of the CMSC-ACTRIMS. View Source
